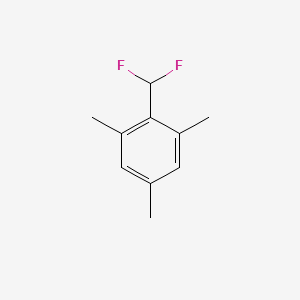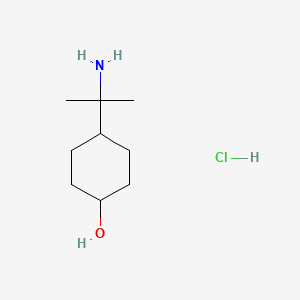
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2Cl2O. This compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone typically involves the bromination of 1-(3,4-dichlorophenyl)ethanone. The reaction is carried out by adding bromine to the ethanone in the presence of a solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture for a specific period to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(3,4-dichlorophenyl)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or water.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of 1-(3,4-dichlorophenyl)ethanone derivatives.
Reduction: Formation of 1-(3,4-dichlorophenyl)ethanol.
Oxidation: Formation of 3,4-dichlorobenzoic acid.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone
- 2,3-Dibromo-1,4-naphthoquinone
- 3,4-Dibromophenol
Uniqueness
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is unique due to its specific halogenation pattern, which imparts distinct reactivity and interaction profiles compared to other similar compounds. Its combination of bromine and chlorine atoms on the phenyl ring makes it particularly useful in selective organic transformations .
Propiedades
Fórmula molecular |
C8H4Br2Cl2O |
|---|---|
Peso molecular |
346.83 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(3,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2Cl2O/c9-8(10)7(13)4-1-2-5(11)6(12)3-4/h1-3,8H |
Clave InChI |
DJGGPEIMWCEJCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C(Br)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone](/img/structure/B13693904.png)
![7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13693912.png)




![[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene](/img/structure/B13693935.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13693938.png)

![4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B13693954.png)
![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)

![2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol](/img/structure/B13693967.png)
